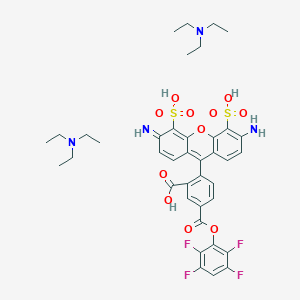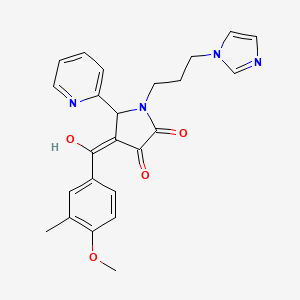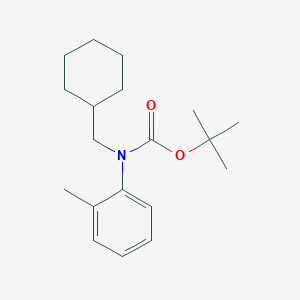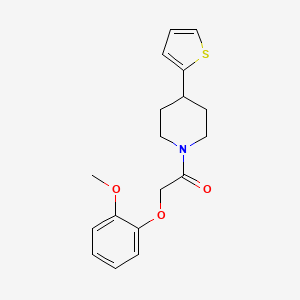
Tfax 488, tfp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tfax 488, tfp is an amine reactive green fluorescent dye . It is insensitive to pH in the range 4 - 10 and forms bright and photostable conjugates with proteins and antibodies . It is less susceptible to spontaneous hydrolysis during conjugation reactions compared to SE or NHS dyes .
Chemical Reactions Analysis
Tfax 488, tfp is less susceptible to spontaneous hydrolysis during conjugation reactions compared to SE or NHS dyes . It forms bright and photostable conjugates with proteins and antibodies .Physical And Chemical Properties Analysis
Tfax 488, tfp is soluble in DMSO . It has an excitation maximum of 495 nm and an emission maximum of 515 nm. Its extinction coefficient is 73,000 M-1cm-1 and its quantum yield is 0.92 .Aplicaciones Científicas De Investigación
Flow Cytometry
TFAX 488, TFP is suitable for use in flow cytometry . Flow cytometry is a technique used to detect and measure physical and chemical characteristics of a population of cells or particles. The dye can be used to label cells and then analyze the cells’ properties using a flow cytometer.
Two-Photon Excitation Microscopy (TPE)
TFAX 488, TFP can be used in two-photon excitation microscopy . This is a fluorescence imaging technique that allows imaging of living tissue up to about one millimeter in depth. The dye can be used to label structures of interest in the tissue, which can then be imaged using a two-photon microscope.
Super Resolution Microscopy Techniques
TFAX 488, TFP is suitable for use in various super resolution microscopy techniques . These include:
Direct Stochastic Optical Reconstruction Microscopy (dSTORM): dSTORM is a super-resolution imaging technique that is based on the precise localization of single fluorophores . TFAX 488, TFP can be used as a fluorophore in this technique.
Structured Illumination Microscopy (SIM): SIM is a super-resolution imaging technique that doubles the resolution of conventional fluorescence microscopy by using a patterned excitation light . TFAX 488, TFP can be used as a fluorophore in this technique.
Stimulated Emission Depletion (STED) Microscopy: STED microscopy is a super-resolution imaging technique that uses a de-excitation laser beam to effectively reduce the size of the point spread function in fluorescence microscopy . TFAX 488, TFP can be used as a fluorophore in this technique.
Protein and Antibody Conjugation
TFAX 488, TFP forms bright and photostable conjugates with proteins and antibodies . This makes it useful for a wide range of applications where proteins or antibodies need to be visualized, such as in immunofluorescence staining.
pH Insensitivity
TFAX 488, TFP is insensitive to pH in the range 4 - 10 . This makes it useful for applications where the pH may vary, such as in certain biological experiments.
Stability
TFAX 488, TFP displays greater stability compared to NHS and SE versions, typically lasting several hours . This makes it useful for long-term imaging experiments.
Mecanismo De Acción
Target of Action
Tfax 488, TFP is a green fluorescent dye that primarily targets proteins or antibodies, such as goat anti-mouse IgG and streptavidin . These proteins play crucial roles in various biological processes, including immune response and biotin-avidin interactions.
Mode of Action
Tfax 488, TFP interacts with its targets by forming exceptionally bright, photostable conjugates . This interaction is facilitated by the dye’s amine-reactive properties . The resulting conjugates are stable and resistant to pH changes within a broad range (pH 4-10) .
Pharmacokinetics
Its photostability suggests that it remains stable and active for a prolonged period .
Result of Action
The primary result of Tfax 488, TFP’s action is the formation of bright, photostable conjugates with proteins or antibodies . These conjugates can be used in various research applications, including fluorescence microscopy and flow cytometry, to study the distribution and behavior of the target proteins or antibodies.
Action Environment
Tfax 488, TFP exhibits pH-insensitivity over a very broad range (pH 4-10), suggesting that it can function effectively in various environmental conditions . .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(2,3,5,6-tetrafluorophenoxy)carbonylbenzoic acid;N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H14F4N2O11S2.2C6H15N/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42;2*1-4-7(5-2)6-3/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDXHCOMIZOUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44F4N4O11S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tfax 488, tfp | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-2-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2810797.png)



![5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]-2,4-pyrimidinediamine](/img/structure/B2810803.png)
![(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol](/img/structure/B2810805.png)
![2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2810808.png)


![3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2810812.png)
![3-(3,5-Dimethylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2810813.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810815.png)